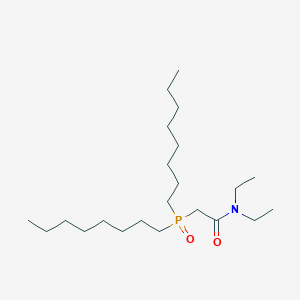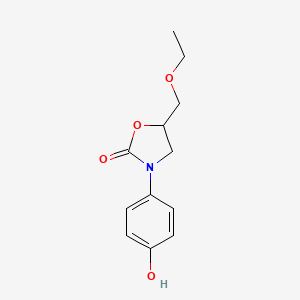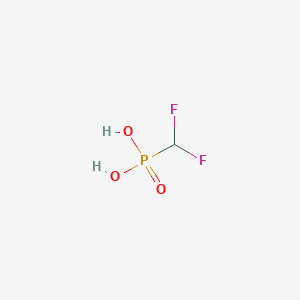
(Difluoromethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Difluoromethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethyl)phosphonic acid typically involves the introduction of the difluoromethyl group into a phosphonic acid framework. One common method is the reaction of difluoromethylphosphonate esters with suitable reagents to yield the desired acid. For example, the dealkylation of dialkyl phosphonates under acidic conditions (using HCl) or via the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) is a widely used approach .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as crystallization and distillation, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: (Difluoromethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylphosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid moiety.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include difluoromethylphosphonic acid derivatives with modified functional groups, which can be tailored for specific applications .
Scientific Research Applications
(Difluoromethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing to explore its use in drug development, particularly as a phosphatase inhibitor.
Industry: It is employed in the production of corrosion inhibitors and other specialty chemicals
Mechanism of Action
The mechanism of action of (Difluoromethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. For example, it acts as a phosphatase inhibitor by mimicking the tetrahedral transition state in peptide hydrolysis, thereby inhibiting the enzyme’s activity. This interaction is facilitated by the compound’s ability to form strong hydrogen bonds and electrostatic interactions with the active site of the enzyme .
Comparison with Similar Compounds
(Trifluoromethyl)phosphonic acid: Contains a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.
(Difluoromethylene)bis(phosphonic acid): Features two phosphonic acid groups attached to a difluoromethylene moiety.
Uniqueness: (Difluoromethyl)phosphonic acid is unique due to its specific difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry and industrial applications .
Properties
CAS No. |
74963-39-6 |
|---|---|
Molecular Formula |
CH3F2O3P |
Molecular Weight |
132.003 g/mol |
IUPAC Name |
difluoromethylphosphonic acid |
InChI |
InChI=1S/CH3F2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) |
InChI Key |
NCEMUOYFYLEORV-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)

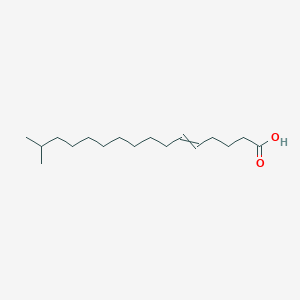
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
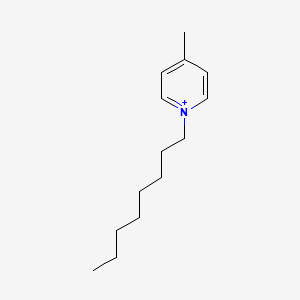
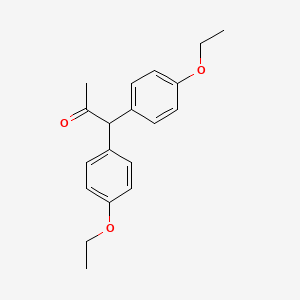

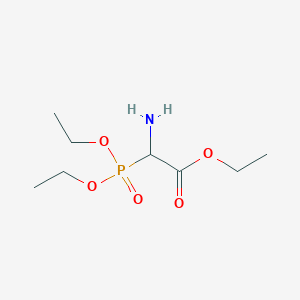
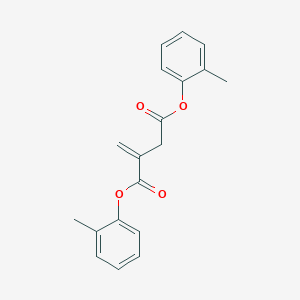
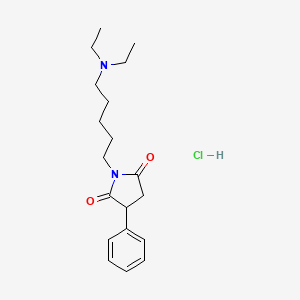
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
